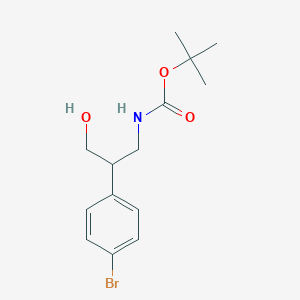

3-(Boc-amino)-2-(4-bromophenyl)-propanol

Description

3-(Boc-amino)-2-(4-bromophenyl)-propanol is a chiral amino alcohol derivative featuring a tert-butoxycarbonyl (Boc) protective group on the amino moiety and a 4-bromophenyl substituent on the propanol backbone. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules targeting neurological and metabolic pathways.

Properties

IUPAC Name |

tert-butyl N-[2-(4-bromophenyl)-3-hydroxypropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-8-11(9-17)10-4-6-12(15)7-5-10/h4-7,11,17H,8-9H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRUHCZHLYPPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-2-(4-bromophenyl)-propanol typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the bromophenyl group and the propanol moiety. One common synthetic route involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of the Bromophenyl Group: This can be achieved through a nucleophilic substitution reaction where a bromophenyl halide reacts with the protected amino alcohol.

Formation of the Propanol Backbone: The final step involves the reduction of the intermediate compound to form the propanol backbone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-2-(4-bromophenyl)-propanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions using sodium azide (NaN3) or potassium thiolate (KSR).

Major Products Formed

Oxidation: Formation of 3-(Boc-amino)-2-(4-bromophenyl)propanone.

Reduction: Formation of 3-(Boc-amino)-2-phenylpropanol.

Substitution: Formation of 3-(Boc-amino)-2-(4-substituted phenyl)propanol.

Scientific Research Applications

3-(Boc-amino)-2-(4-bromophenyl)-propanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-2-(4-bromophenyl)-propanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in further reactions.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 3-(Boc-amino)-2-(4-bromophenyl)-propanol | C₁₄H₂₀BrNO₃ | 312.22 (estimated) | Not reported | Boc-amino, bromophenyl, alcohol |

| (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid | C₁₄H₁₈BrNO₄ | 344.21 | 143–145 | Boc-amino, bromophenyl, carboxylic acid |

| 3-(4-Bromo-phenyl)-propan-1-ol | C₉H₁₁BrO | 215.09 | Not reported | Bromophenyl, alcohol |

| Boc-(S)-2-amino-3-(4-ethylphenyl)propanoic acid | C₁₆H₂₃NO₄ | 293.36 | Not reported | Boc-amino, ethylphenyl, carboxylic acid |

Biological Activity

3-(Boc-amino)-2-(4-bromophenyl)-propanol is an organic compound with significant potential in medicinal chemistry and biological research. Its structure features a tert-butoxycarbonyl (Boc) protected amino group, a bromophenyl moiety, and a propanol backbone, making it a versatile intermediate in the synthesis of various bioactive compounds. This article delves into its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound's unique features include:

- Boc Group : Provides protection for the amino group during synthetic procedures.

- Bromophenyl Group : Enhances reactivity and potential interactions with biological targets.

- Propanol Backbone : Serves as a functional group for further modifications.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The mechanism of action can vary based on the specific application but generally involves:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of enzymatic activity, influencing metabolic pathways.

- Receptor Binding : It can interact with specific receptors, potentially leading to downstream effects in cellular signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Protection of the Amino Group : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Introduction of the Bromophenyl Group : A nucleophilic substitution reaction is conducted where a bromophenyl halide reacts with the protected amino alcohol.

- Formation of the Propanol Backbone : The final step involves reduction to yield the desired propanol structure.

Research Applications

This compound has been explored for various applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing peptides and other bioactive molecules, potentially leading to novel therapeutic agents.

- Enzyme Studies : The compound is utilized in studies focusing on enzyme-substrate interactions and protein modifications.

Case Studies

Recent studies have highlighted its potential in cancer research. For example, compounds derived from this compound have shown promising results against various cancer cell lines, indicating its utility as a scaffold for developing anticancer drugs.

Comparison with Similar Compounds

When compared to similar compounds such as 3-(Boc-amino)-2-phenylpropanol and 3-(Boc-amino)-2-(4-chlorophenyl)-propanol, this compound exhibits increased reactivity due to the presence of the bromine atom. This reactivity can be leveraged for further modifications and investigations into its biological properties.

| Compound | Key Differences | Biological Implications |

|---|---|---|

| 3-(Boc-amino)-2-phenylpropanol | Lacks bromine; less reactive | Limited applications in enzyme interactions |

| 3-(Boc-amino)-2-(4-chlorophenyl)-propanol | Contains chlorine; different reactivity profile | Varies in interaction potency compared to brominated analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.